molecular formula C16H12N6O2 B11508513 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11508513
M. Wt: 320.31 g/mol
InChI Key: NKSGGQJFOGIFQL-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a tetrazole ring fused with a pyrimidine ring, along with nitrophenyl and phenyl substituents. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with cyanamide in the presence of a suitable catalyst, such as acetic acid, to yield the desired tetrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Nitrophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The nitrophenyl and phenyl groups can facilitate binding to hydrophobic pockets in proteins, while the tetrazole and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-(4-nitrophenyl)-1H-tetrazole share structural similarities with 5-(4-nitrophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine.

    Pyrimidine Derivatives: Compounds like 4-aminopyrimidine and 2,4-diaminopyrimidine also exhibit structural similarities.

Uniqueness

The uniqueness of 5-(4-nitrophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine lies in its fused tetrazole-pyrimidine ring system, which imparts distinct electronic and steric properties. This unique structure enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H12N6O2

Molecular Weight

320.31 g/mol

IUPAC Name

5-(4-nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12N6O2/c23-22(24)13-8-6-11(7-9-13)14-10-15(12-4-2-1-3-5-12)21-16(17-14)18-19-20-21/h1-10,15H,(H,17,18,20)

InChI Key

NKSGGQJFOGIFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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